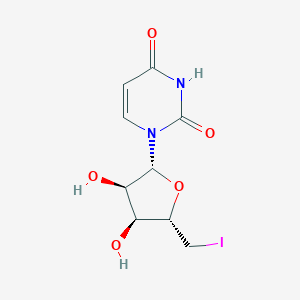

5'-Deoxy-5'-iodouridine

Beschreibung

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMNIUYGXIQPPK-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162095 | |

| Record name | 5'-Deoxy-5'-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14259-58-6 | |

| Record name | 5′-Deoxy-5′-iodouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14259-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Deoxy-5'-iodouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014259586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxy-5'-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine, 5'-deoxy-5'-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5'-Deoxy-5'-iodouridine: An In-depth Technical Guide to a Promising Thymidine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Deoxy-5'-iodouridine is a synthetic thymidine (B127349) analog that has garnered significant interest within the scientific community for its potential as an anticancer and antiviral agent. By mimicking the natural nucleoside thymidine, it can be incorporated into DNA, leading to the disruption of cellular processes and inducing cell death. This technical guide provides a comprehensive overview of 5'-Deoxy-5'-iodouridine, detailing its mechanism of action, synthesis, and key experimental protocols for its evaluation. Furthermore, it presents quantitative data on its efficacy and toxicity and visualizes its impact on cellular signaling pathways, offering a valuable resource for researchers in oncology and virology.

Introduction

Thymidine analogs are a class of molecules structurally similar to thymidine, a fundamental component of DNA. Their resemblance allows them to be recognized and utilized by cellular machinery involved in DNA synthesis and repair. However, their structural modifications ultimately disrupt these processes, making them potent therapeutic agents. 5'-Deoxy-5'-iodouridine belongs to this class of compounds and is distinguished by the substitution of the 5'-hydroxyl group with an iodine atom. This modification is key to its biological activity, which primarily involves the inhibition of DNA synthesis and the induction of apoptosis.[1][2] Its ability to be incorporated into DNA also makes it a candidate for radiosensitization, enhancing the efficacy of radiation therapy in cancer treatment.[3]

Physicochemical Properties

A clear understanding of the physicochemical properties of 5'-Deoxy-5'-iodouridine is essential for its application in research and drug development.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁IN₂O₅ | [4] |

| Molecular Weight | 354.101 g/mol | [4] |

| CAS Number | 14259-58-6 | [4] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO and DMF | |

| Storage | Store at -20°C for long-term stability | [1] |

Mechanism of Action

The therapeutic effects of 5'-Deoxy-5'-iodouridine are rooted in its ability to interfere with DNA synthesis and induce programmed cell death, also known as apoptosis.

Incorporation into DNA and Chain Termination

As a thymidine analog, 5'-Deoxy-5'-iodouridine is recognized by cellular kinases and phosphorylated to its triphosphate form. This activated form can then be incorporated into the growing DNA chain by DNA polymerases in place of thymidine triphosphate. The absence of the 5'-hydroxyl group, which is crucial for the formation of the phosphodiester bond with the next nucleotide, leads to the termination of DNA chain elongation. This disruption of DNA replication is a primary mechanism of its cytotoxic effect.

Induction of DNA Damage Response and Apoptosis

The incorporation of 5'-Deoxy-5'-iodouridine and the subsequent DNA strand breaks trigger the cell's DNA Damage Response (DDR) pathway. This complex signaling network is orchestrated by key protein kinases such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[5][6][7][8][9] Upon activation, these kinases phosphorylate a cascade of downstream targets, leading to cell cycle arrest to allow for DNA repair. However, if the damage is too extensive, the DDR pathway can initiate apoptosis, leading to the elimination of the damaged cell.[1][2]

References

- 1. docs.research.missouri.edu [docs.research.missouri.edu]

- 2. Sample Gradient Color Schemes | Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. color | Graphviz [graphviz.org]

- 5. An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Activation of ATR by Ionizing Radiation Requires ATM and Mre11 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Double-Edged Sword: Unraveling the Biological Activity of 5'-Deoxy-5'-iodouridine Derivatives

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the potent biological activities of 5'-Deoxy-5'-iodouridine (IdU) derivatives, highlighting their significant potential in the realms of antiviral and anticancer therapy. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a critical resource, consolidating quantitative biological data, detailed experimental methodologies, and novel visualizations of the underlying mechanisms of action.

5'-Deoxy-5'-iodouridine, a nucleoside analog, and its derivatives have long been a subject of interest in medicinal chemistry due to their ability to interfere with fundamental cellular processes. By mimicking natural nucleosides, these compounds can be incorporated into nascent DNA chains or inhibit key enzymes involved in nucleotide synthesis, ultimately leading to the disruption of viral replication and the inhibition of cancer cell proliferation. This guide delves into the specifics of these interactions, presenting a curated collection of biological data and experimental protocols to facilitate further research and development in this promising area.

Quantitative Assessment of Biological Activity

The efficacy of 5'-Deoxy-5'-iodouridine derivatives is demonstrated through their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values against various cancer cell lines and viruses. The following tables summarize key quantitative data from multiple studies, offering a comparative overview of the cytotoxic and antiviral potential of these compounds.

Table 1: Anticancer Activity of 5'-Deoxy-5'-iodouridine and its Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-Iodo-4′-thio-2′-deoxyuridine | MCF-7 (Breast Cancer) | >100 | [1] |

| 5-Iodo-4′-thio-2′-deoxyuridine | HDFa (Human Dermal Fibroblasts) | >100 | [1] |

| 5-Ethynyl-2'-deoxyuridine | MCF-7 (Breast Cancer) | 0.4 ± 0.3 | [2][3] |

| 5-Ethynyl-2'-deoxyuridine | MDA-MB-231 (Breast Cancer) | 4.4 ± 0.4 | [2][3] |

| p-Tolylethynyl-2'-deoxyuridine | MCF-7 (Breast Cancer) | 0.9 ± 0.2 | [2] |

| (Trimethylsilyl)ethynyl-2'-deoxyuridine | MCF-7 (Breast Cancer) | 1.6 ± 1.3 | [2] |

| (Trimethylsilyl)ethynyl-2'-deoxyuridine | MDA-MB-231 (Breast Cancer) | 4.2 ± 1.5 | [2] |

| 5-FUdr-anti-Ly-2.1 | E3 (Murine Thymoma, Ly-2.1+) | 0.006 | [4] |

| Free 5-FUdr | E3 (Murine Thymoma, Ly-2.1+) | 0.00051 | [4] |

| 5-FUdr-succ | E3 (Murine Thymoma, Ly-2.1+) | 0.0052 | [4] |

Table 2: Antiviral Activity of 5'-Deoxy-5'-iodouridine and its Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| 5-Iodo-4′-thio-2′-deoxyuridine | Herpes Simplex Virus 1 (HSV-1) | 0.1 | [5][6] |

| 5-Iodo-4′-thio-2′-deoxyuridine | Herpes Simplex Virus 2 (HSV-2) | 0.5 | [5][6] |

| 5-Iodo-4′-thio-2′-deoxyuridine | Varicella-Zoster Virus (VZV) | 2 | [5][6] |

| 5-Iodo-4′-thio-2′-deoxyuridine | Human Cytomegalovirus (HCMV) | 5.9 | [5][6] |

| 5-Iodo-5'-amino-2',5'-dideoxyuridine (AIU) | Varicella-Zoster Virus (VZV) | 10 - 800 (reduces plaque number by 30-95%) | [7] |

Mechanism of Action: A Two-Pronged Attack

The primary mechanism of action for 5'-Deoxy-5'-iodouridine derivatives involves a dual strategy of DNA chain termination and enzyme inhibition. As nucleoside analogs, they are recognized by cellular or viral kinases and phosphorylated to their active triphosphate forms. These triphosphates then compete with natural deoxynucleoside triphosphates for incorporation into newly synthesizing DNA strands by DNA polymerases. The incorporation of these modified nucleosides, which often lack a 3'-hydroxyl group or possess a modified sugar moiety, prevents the addition of subsequent nucleotides, leading to the termination of DNA chain elongation. This process is particularly detrimental to rapidly replicating cells, such as cancer cells and virus-infected cells.

Simultaneously, the monophosphate form of some of these analogs can act as potent inhibitors of thymidylate synthase, a crucial enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP). Inhibition of this enzyme depletes the intracellular pool of dTMP, and consequently thymidine triphosphate (dTTP), a necessary building block for DNA synthesis. This disruption of nucleotide metabolism further contributes to the cytostatic and antiviral effects of these compounds.

Key Experimental Protocols

To ensure the reproducibility and advancement of research in this field, this guide provides detailed methodologies for critical in vitro assays used to evaluate the biological activity of these compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air-dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Herpes Simplex Virus (HSV) Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaque formation in the presence of an antiviral compound.

Protocol:

-

Cell Monolayer: Seed permissive cells (e.g., Vero cells) in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known titer of HSV in the presence of serial dilutions of the test compound for 1-2 hours at 37°C.

-

Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for 2-4 days at 37°C to allow for plaque formation.

-

Fixation and Staining: Fix the cells with methanol (B129727) and stain with a solution such as crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

This technical guide serves as a foundational resource for the scientific community, aiming to accelerate the discovery and development of novel therapeutics based on the 5'-Deoxy-5'-iodouridine scaffold. The detailed data and protocols provided herein are intended to empower researchers to build upon existing knowledge and explore the full therapeutic potential of these versatile compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Alkynyl-2'-deoxyuridines: Chromatography-free synthesis and cytotoxicity evaluation against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Alkynyl-2'-deoxyuridines: chromatography-free synthesis and cytotoxicity evaluation against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Herpesvirus Replication by 5-Substituted 4′-Thiopyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of 5-iodo-5'-amino-2',5'-dideoxyuridine on varicella-zoster virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Deoxy-5'-iodouridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5'-Deoxy-5'-iodouridine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines detailed experimental protocols for determining its solubility and stability profiles, based on established methodologies for analogous nucleoside derivatives.

Core Properties of 5'-Deoxy-5'-iodouridine

| Property | Value | Source |

| Molecular Formula | C₉H₁₁IN₂O₅ | [1][2] |

| Molecular Weight | 354.10 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 14259-58-6 | [2] |

Solubility Profile

The solubility of 5'-Deoxy-5'-iodouridine is a critical factor for its use in in vitro and in vivo research. Currently, detailed quantitative solubility data in a wide range of solvents is not extensively published. The following table summarizes the available information.

| Solvent | Quantitative Solubility | Observations | Source |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (282.41 mM) | Requires sonication for dissolution. The use of hygroscopic DMSO can negatively impact solubility; it is recommended to use a fresh, unopened solvent. | [1] |

| Methanol | Slightly soluble | Quantitative data not available. | [1][3][4] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

To generate comprehensive solubility data, the shake-flask method is a reliable and widely accepted technique.

Methodology:

-

Preparation: Add an excess amount of 5'-Deoxy-5'-iodouridine to vials containing a selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, propylene (B89431) glycol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the excess undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of 5'-Deoxy-5'-iodouridine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is determined from the measured concentration in the supernatant.

Stability Profile

Understanding the stability of 5'-Deoxy-5'-iodouridine is essential for defining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products.

Storage Recommendations

Based on available data for stock solutions, the following storage conditions are recommended to minimize degradation. It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[1]

| Storage Temperature | Duration |

| -20°C | 1 year |

| -80°C | 2 years |

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation pathways and developing a stability-indicating analytical method. These studies involve exposing 5'-Deoxy-5'-iodouridine to a range of stress conditions more severe than accelerated stability testing.

Experimental Protocol: Forced Degradation Study

A solution of 5'-Deoxy-5'-iodouridine (e.g., 1 mg/mL in a suitable solvent) should be subjected to the following conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solution at 80°C for 48 hours.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6] A dark control sample should be stored under the same conditions to exclude thermal degradation.

Samples should be analyzed at appropriate time points by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5’-Deoxy-5’-iodouridine | SIELC Technologies [sielc.com]

- 3. japsonline.com [japsonline.com]

- 4. web.vscht.cz [web.vscht.cz]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to 5'-Deoxy-5'-iodouridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key molecular and biological characteristics of 5'-Deoxy-5'-iodouridine, a synthetic nucleoside analog with significant applications in antiviral research and therapy. This document details its chemical properties, mechanism of action, and established experimental protocols for its synthesis, analysis, and biological evaluation.

Core Molecular and Physical Data

5'-Deoxy-5'-iodouridine is a pyrimidine (B1678525) nucleoside analog, structurally similar to thymidine (B127349). The substitution of an iodine atom at the 5-position of the uracil (B121893) base is central to its biological activity.

| Property | Value |

| Molecular Formula | C₉H₁₁IN₂O₅ |

| Molecular Weight | 354.10 g/mol |

| CAS Number | 14259-58-6 |

| Appearance | Solid |

| Synonyms | 5'-Iodo-5'-deoxyuridine, Idoxuridine |

Mechanism of Action: Inhibition of DNA Synthesis

5'-Deoxy-5'-iodouridine exerts its biological effects primarily by interfering with DNA synthesis.[1] As a thymidine analog, it can be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate metabolite then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into newly synthesizing DNA strands by DNA polymerases.

The incorporation of 5'-Deoxy-5'-iodouridine into the DNA chain leads to several disruptive consequences:

-

Faulty DNA Replication: The presence of the large iodine atom can cause steric hindrance and alter the normal DNA conformation, leading to errors during subsequent rounds of DNA replication.[1]

-

Inhibition of Viral Replication: In virus-infected cells, viral DNA polymerase can incorporate the analog into the viral genome. The resulting faulty viral DNA impairs the production of functional and infectious viral particles, thus inhibiting viral propagation.[1]

Experimental Protocols

Synthesis of 5'-Deoxy-5'-iodouridine

The following protocol is adapted from a patented synthesis method and provides a general outline for the chemical synthesis of 5'-Deoxy-5'-iodouridine.

Materials:

-

2-Deoxy-β-uridine

-

Methanol

-

Iodine

-

Silver sulfate (B86663)

-

Methanol-ammonia solution

-

Ethyl acetate

Procedure:

-

Preparation of 2-Deoxy-β-uridine: This starting material can be synthesized from ribodesose through a multi-step process involving protection, chlorination, and subsequent reaction with silylated uracil, followed by deprotection.

-

Iodination:

-

Dissolve 2-Deoxy-β-uridine in methanol.

-

Add iodine and silver sulfate to the solution.

-

Stir the reaction mixture at room temperature for approximately 12 minutes.[2]

-

Filter the reaction mixture to remove the precipitate.

-

-

Purification:

-

The filtrate containing the product is concentrated.

-

Recrystallize the solid residue from water to obtain pure 2-deoxy-5-iodo-β-uridine (5'-Deoxy-5'-iodouridine).[2]

-

Note: This is a generalized procedure. Researchers should consult the primary literature for precise stoichiometry, reaction conditions, and safety precautions.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the analysis of 5'-Deoxy-5'-iodouridine.

Instrumentation and Conditions:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Procedure:

-

Sample Preparation: Dissolve the 5'-Deoxy-5'-iodouridine sample in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Injection and Data Acquisition: Inject the prepared sample and run the gradient program. Record the chromatogram and integrate the peak corresponding to 5'-Deoxy-5'-iodouridine.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of known concentrations.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound against cytopathic viruses like Herpes Simplex Virus (HSV).[1]

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells) in 24-well plates

-

Herpes Simplex Virus type 1 (HSV-1) stock of known titer

-

5'-Deoxy-5'-iodouridine stock solution

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., infection medium containing 1.2% methylcellulose)

-

Crystal violet staining solution

-

10% Formalin

Procedure:

-

Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

-

Virus Infection:

-

Remove the growth medium and infect the cell monolayers with a dilution of HSV-1 calculated to produce 50-100 plaques per well.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of 5'-Deoxy-5'-iodouridine in infection medium.

-

After the adsorption period, remove the virus inoculum and add the different concentrations of the compound to the respective wells. Include a no-drug control.

-

-

Overlay and Incubation:

-

Add the overlay medium to each well to restrict virus spread to adjacent cells.[1]

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Remove the overlay medium and fix the cells with 10% formalin.

-

Stain the cells with crystal violet solution.[1]

-

Wash the wells to remove excess stain. Plaques will appear as clear zones.

-

Count the number of plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the no-drug control. Determine the 50% inhibitory concentration (IC₅₀).

Cytotoxicity Assessment: MTS/MTT Assay

It is crucial to assess the cytotoxicity of the compound to determine its therapeutic index. The MTS or MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Host cells in a 96-well plate

-

5'-Deoxy-5'-iodouridine stock solution

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat the cells with serial dilutions of 5'-Deoxy-5'-iodouridine for the same duration as the antiviral assay. Include untreated control wells.

-

MTS/MTT Addition:

-

MTS Assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours.[3][4]

-

MTT Assay: Add the MTT reagent and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 490 nm for MTS and 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. Determine the 50% cytotoxic concentration (CC₅₀).

By determining both the IC₅₀ from the plaque reduction assay and the CC₅₀ from the cytotoxicity assay, the selectivity index (SI = CC₅₀/IC₅₀) can be calculated, which is a critical parameter for evaluating the potential of an antiviral compound.

References

An In-depth Technical Guide to 5'-Deoxy-5'-iodouridine: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Deoxy-5'-iodouridine, a synthetic nucleoside analogue of thymidine (B127349), has carved a significant niche in the landscape of antiviral and antineoplastic research. First synthesized in the mid-20th century, its ability to interfere with DNA synthesis has been the cornerstone of its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and core technical aspects of 5'-Deoxy-5'-iodouridine, catering to researchers, scientists, and professionals in drug development. It delves into its synthesis, mechanism of action, and key experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows to facilitate a deeper understanding of this important molecule.

Discovery and History

The journey of 5'-Deoxy-5'-iodouridine, also widely known as Idoxuridine, began in the late 1950s and early 1960s with the burgeoning interest in developing antimetabolites for cancer and antiviral therapy. The core idea was to create molecules that could masquerade as natural building blocks of DNA, thereby disrupting the replication of rapidly dividing cancer cells and viruses.

While the primary publication detailing the inaugural synthesis by P. Langen and G. Kowollik in 1968, titled "The extension of the sugar chain of thymidine: a new route to 5'-deoxyhexose nucleosides," remains challenging to access in its entirety, the fundamental chemical principles of its synthesis are well-established. The initial approaches likely involved the direct iodination of deoxyuridine or a multi-step process starting from uracil (B121893).

Early clinical studies in the 1960s explored its potential as an anticancer agent. However, its significant toxicity when administered systemically limited its widespread use in this capacity. A pivotal moment in its history was the discovery of its potent antiviral activity, particularly against Herpes Simplex Virus (HSV). This led to its development and approval as a topical treatment for herpes simplex keratitis, an infection of the cornea. This marked one of the earliest successes in antiviral chemotherapy and solidified the place of 5'-Deoxy-5'-iodouridine in medical history.

Physicochemical Properties and Quantitative Data

Clear and concise data is paramount for researchers. The following tables summarize the key physicochemical properties and available biological activity data for 5'-Deoxy-5'-iodouridine.

Table 1: Physicochemical Properties of 5'-Deoxy-5'-iodouridine

| Property | Value |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione |

| Molecular Formula | C₉H₁₁IN₂O₅ |

| Molecular Weight | 354.10 g/mol |

| CAS Number | 54-42-2 |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 194 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in dilute alkaline solutions |

Table 2: Antiviral Activity of 5'-Deoxy-5'-iodouridine

| Virus | Cell Line | IC₅₀ (µM) | Reference |

| Feline Herpesvirus Type-1 (FHV-1) | Crandell-Reese Feline Kidney (CRFK) | 4.3 | [1][2] |

| Varicella-Zoster Virus (VZV) | Human Embryo Fibroblast | 3.5 - 288 (μg/mL) | [3] |

Table 3: Anticancer Activity of 5'-Deoxy-5'-iodouridine (Idoxuridine)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | Data not readily available | |

| A549 | Lung Cancer | Data not readily available | |

| MCF-7 | Breast Cancer | Data not readily available | |

| HepG2 | Liver Cancer | Data not readily available |

Note: While 5'-Deoxy-5'-iodouridine has been investigated for its anticancer properties, specific IC₅₀ values against a broad range of human cancer cell lines are not consistently reported in publicly accessible literature.

Mechanism of Action: A Double-Edged Sword

The therapeutic and toxic effects of 5'-Deoxy-5'-iodouridine stem from its ability to interfere with DNA synthesis. As a thymidine analogue, it is recognized by cellular and viral enzymes and incorporated into the DNA replication machinery.

Cellular Uptake and Activation

5'-Deoxy-5'-iodouridine enters the cell via nucleoside transporters, such as the human concentrative nucleoside transporters (hCNTs) and equilibrative nucleoside transporters (hENTs). Once inside the cell, it undergoes a series of phosphorylation events to become its active triphosphate form. This process is initiated by thymidine kinase (TK), an enzyme present in both host cells and, importantly, encoded by some viruses like Herpes Simplex Virus. The viral TK often has a broader substrate specificity and a higher affinity for thymidine analogues like 5'-Deoxy-5'-iodouridine compared to the host cell's TK. This differential affinity is a key factor in its selective antiviral activity.

Inhibition of DNA Synthesis

The active form, 5'-iododeoxyuridine triphosphate, competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing DNA chain by DNA polymerase. The incorporation of this fraudulent nucleotide has several detrimental consequences for the cell or virus:

-

Faulty DNA: The presence of the bulky iodine atom in place of the methyl group of thymine (B56734) can lead to conformational changes in the DNA helix and mispairing during subsequent rounds of replication.

-

Chain Termination (to a lesser extent): While not a strict chain terminator like some other nucleoside analogues, its incorporation can hinder the processivity of DNA polymerase.

-

Increased DNA Damage: The C-I bond is weaker than the C-CH₃ bond, making the DNA more susceptible to strand breaks.

Experimental Protocols

This section provides detailed methodologies for key experiments related to 5'-Deoxy-5'-iodouridine.

Synthesis of 5'-Deoxy-5'-iodouridine

Materials:

-

Uracil

-

Iodine (I₂)

-

Nitric Acid (HNO₃) or other iodinating agents like N-iodosuccinimide (NIS)

-

2-Deoxy-D-ribose

-

Acetic Anhydride (B1165640)

-

HBr in Acetic Acid

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous solvents (e.g., acetonitrile, dichloromethane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Iodination of Uracil:

-

Suspend uracil in a suitable solvent (e.g., acetic acid).

-

Add an iodinating agent (e.g., a mixture of iodine and nitric acid) portion-wise with stirring.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and collect the precipitated 5-iodouracil (B140508) by filtration. Wash with water and dry.

-

-

Protection of 2-Deoxy-D-ribose:

-

Acetylate the hydroxyl groups of 2-deoxy-D-ribose using acetic anhydride in the presence of a catalyst (e.g., pyridine).

-

The resulting tri-O-acetyl-2-deoxy-D-ribose is then converted to the more reactive 1-chloro or 1-bromo derivative by treatment with HBr or HCl in an appropriate solvent.

-

-

Glycosylation:

-

Silylate 5-iodouracil by refluxing with HMDS and a catalytic amount of TMSCl to increase its solubility and reactivity.

-

React the silylated 5-iodouracil with the protected deoxyribose derivative in an anhydrous solvent in the presence of a Lewis acid catalyst (e.g., SnCl₄).

-

Monitor the reaction by TLC. Once complete, quench the reaction and purify the protected nucleoside by silica gel chromatography.

-

-

Deprotection:

-

Remove the acetyl protecting groups from the sugar moiety by treatment with a base (e.g., methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol).

-

Purify the final product, 5'-Deoxy-5'-iodouridine, by recrystallization.

-

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells to be tested (e.g., cancer cell lines or virus-infected host cells)

-

96-well plates

-

Complete cell culture medium

-

5'-Deoxy-5'-iodouridine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 5'-Deoxy-5'-iodouridine and include untreated control wells.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for measuring the efficacy of an antiviral compound.

Materials:

-

Host cells susceptible to the virus of interest

-

Virus stock of known titer

-

6-well or 12-well plates

-

Cell culture medium

-

5'-Deoxy-5'-iodouridine stock solution

-

Overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agarose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with different concentrations of 5'-Deoxy-5'-iodouridine for a set period.

-

Infection: Infect the cell monolayers with the virus-drug mixtures. Include a virus-only control.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and add the overlay medium. The overlay restricts the spread of the virus, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates for several days until plaques are visible.

-

Staining: Fix the cells and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. The IC₅₀ value can be determined from a dose-response curve.

Conclusion

5'-Deoxy-5'-iodouridine stands as a testament to the power of rational drug design in the fight against viral diseases and cancer. Although its systemic use has been hampered by toxicity, its topical application remains a valuable therapeutic option. For researchers and drug development professionals, 5'-Deoxy-5'-iodouridine continues to be an important tool for studying DNA replication and for the development of novel nucleoside analogues with improved efficacy and safety profiles. The methodologies and data presented in this guide offer a solid foundation for further exploration and innovation in this critical area of biomedical research.

References

Methodological & Application

Application Notes and Protocols for In Vitro DNA Labeling with 5'-Deoxy-5'-iodouridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro labeling of DNA using the thymidine (B127349) analog, 5'-Deoxy-5'-iodouridine (IdUrd). This document is intended for researchers, scientists, and professionals in drug development who are interested in tracking DNA synthesis, enhancing the effects of radiation, or developing antiviral therapies.

Introduction

5'-Deoxy-5'-iodouridine is a halogenated pyrimidine (B1678525) that can be incorporated into the DNA of actively dividing cells in place of thymidine.[1][2] This incorporation allows for the labeling and subsequent detection of newly synthesized DNA. A primary application of IdUrd is as a radiosensitizer in cancer therapy; its presence in DNA increases the susceptibility of cells to radiation-induced damage.[1][2][3] It has also been utilized as an antiviral agent, particularly against herpes simplex virus.[2][4] The extent of radiosensitization is directly related to the amount of IdUrd incorporated into the cellular DNA.[1]

Mechanism of Action

The mechanism of 5'-Deoxy-5'-iodouridine as a DNA labeling agent involves a multi-step intracellular process. As a thymidine analog, it is taken up by cells and subsequently phosphorylated by cellular kinases to its active triphosphate form.[2][3] This triphosphate derivative is then recognized by DNA polymerases and incorporated into newly synthesized DNA strands during replication, effectively replacing thymidine.[2][3] The presence of the iodine atom in the DNA structure is key to its function as a radiosensitizer, as it makes the DNA more prone to strand breaks when exposed to ionizing radiation.[2][5]

Applications

-

Radiosensitization: The primary application of IdUrd is to enhance the efficacy of radiation therapy in cancer treatment.[1][2] By incorporating into the DNA of tumor cells, it makes them more vulnerable to radiation, potentially allowing for lower, less toxic doses of radiation.

-

DNA Synthesis and Cell Proliferation Assays: Similar to BrdU, IdUrd can be used to label and detect cells undergoing DNA replication. This is valuable for studying cell cycle kinetics and proliferation rates in response to various stimuli.[6]

-

Antiviral Research: IdUrd has shown efficacy as an antiviral agent by being incorporated into viral DNA, leading to faulty replication and inhibition of viral propagation.[2][4]

Data Presentation

The efficiency of 5'-Deoxy-5'-iodouridine incorporation into DNA can vary depending on the cell line, concentration of IdUrd, and duration of exposure. The following tables summarize quantitative data from published studies.

| Cell Line | IdUrd Concentration (µM) | Exposure Time | Percent Thymidine Replacement | Reference |

| Human Lung Cancer | 10 | 3 cell cycles | 22.4% | [1] |

| Human Glioma | 10 | 3 cell cycles | 32.0% | [1] |

| Human Melanoma | 10 | 3 cell cycles | 39.1% | [1] |

| 647V Human Bladder Cancer | 2 | Not specified | 7.9% | [5] |

| 647V Human Bladder Cancer | 2 (with 30 µM 5'-AdThd) | Not specified | 18% | [5] |

| 647V Human Bladder Cancer | 2 (with 300 µM 5'-AdThd) | Not specified | 3% | [5] |

Experimental Protocols

Protocol 1: In Vitro DNA Labeling for Radiosensitization Studies

This protocol is designed for labeling cultured mammalian cells with 5'-Deoxy-5'-iodouridine to investigate its radiosensitizing effects.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

5'-Deoxy-5'-iodouridine (IdUrd) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Sterile culture plates or flasks

-

CO2 incubator (37°C, 5% CO2)

-

Irradiation source (e.g., X-ray machine)

-

Clonogenic survival assay reagents

Procedure:

-

Cell Seeding:

-

Culture the chosen cell line to ~80% confluency.

-

Trypsinize, count, and seed the cells into new culture plates at the desired density for your experiment. Allow cells to attach overnight in a CO2 incubator.

-

-

IdUrd Labeling:

-

Prepare fresh complete culture medium containing the desired final concentration of IdUrd (e.g., 0.1 µM to 10 µM).[1]

-

Remove the old medium from the cells and replace it with the IdUrd-containing medium.

-

Incubate the cells for a period equivalent to one to three cell cycles. The optimal duration should be determined empirically for each cell line.[1]

-

-

Irradiation:

-

After the incubation period, aspirate the IdUrd-containing medium and wash the cells twice with warm PBS.

-

Add fresh, drug-free complete culture medium to the cells.

-

Expose the cells to the desired dose of ionizing radiation.

-

-

Post-Irradiation Analysis:

-

Following irradiation, perform a clonogenic survival assay to assess the radiosensitizing effect of IdUrd. This typically involves seeding a known number of cells into new plates and allowing them to form colonies over 1-2 weeks.

-

Fix and stain the colonies, and count those containing ≥50 cells.

-

Calculate the surviving fraction for each treatment group and compare it to the control group (radiation alone).

-

Protocol 2: Quantification of IdUrd Incorporation into DNA

This protocol describes a method to determine the percentage of thymidine replaced by 5'-Deoxy-5'-iodouridine in cellular DNA.

Materials:

-

Cells labeled with IdUrd (from Protocol 1)

-

DNA extraction kit

-

Spectrophotometer or fluorometer for DNA quantification (e.g., NanoDrop, Qubit)[7][8]

-

Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase)

-

Standards for thymidine and IdUrd

Procedure:

-

Genomic DNA Extraction:

-

DNA Digestion:

-

Digest a known amount of genomic DNA (e.g., 10-20 µg) to single nucleosides. This can be achieved by sequential enzymatic digestion with DNase I, nuclease P1, and alkaline phosphatase.

-

-

HPLC Analysis:

-

Analyze the digested DNA samples by HPLC.

-

Separate the nucleosides using a reverse-phase C18 column with an appropriate mobile phase gradient.

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 260 nm).

-

-

Quantification:

-

Identify the peaks corresponding to thymidine and IdUrd by comparing their retention times with those of the known standards.

-

Calculate the area under each peak to determine the relative amounts of thymidine and IdUrd.

-

The percentage of thymidine replacement can be calculated using the following formula: % Replacement = [Area(IdUrd) / (Area(IdUrd) + Area(Thymidine))] * 100

-

Mandatory Visualizations

Caption: Experimental workflow for in vitro DNA labeling with 5'-Deoxy-5'-iodouridine.

Caption: Mechanism of 5'-Deoxy-5'-iodouridine incorporation and radiosensitization.

References

- 1. Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing [mdpi.com]

- 4. The incorporation of 5-iodo-5'-amino-2',5-dideoxyuridine and 5-iodo-2'-deoxyuridine into herpes simplex virus DNA. Relationship between antiviral activity and effects on DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of IdUrd-DNA incorporation and radiosensitization in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoclonal antibody to 5-bromo- and 5-iododeoxyuridine: A new reagent for detection of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantifying and Checking Genomic DNA [protocols.io]

- 8. Quantifying Checking Genomic DNA [protocols.io]

Protocol for Incorporating 5'-Deoxy-5'-iodouridine into Cellular DNA: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5'-Deoxy-5'-iodouridine (IdU) is a synthetic thymidine (B127349) analog that can be incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. This incorporation provides a powerful tool for studying various cellular processes, including DNA replication, cell division, and the DNA damage response. Due to the presence of a heavy iodine atom, IdU-labeled DNA exhibits altered properties that are leveraged in several research and therapeutic applications.

One of the primary applications of IdU is as a radiosensitizer in cancer therapy. The iodine atom enhances the absorption of low-energy X-rays, leading to an increased localized dose of radiation and the generation of Auger electrons, which cause complex and lethal DNA damage.[1] This photoactivation makes tumor cells that have incorporated IdU more susceptible to radiation treatment.

Furthermore, the incorporation of IdU into the genome can induce DNA damage signaling pathways. The presence of this halogenated nucleoside can lead to the formation of DNA double-strand breaks (DSBs), triggering cellular responses coordinated by the ATM-Chk2 and ATR-Chk1 kinase signaling cascades.[2][3][4][5] This makes IdU a valuable tool for studying DNA repair mechanisms and for screening potential drugs that modulate these pathways.

IdU serves as a crucial marker for identifying and quantifying cells undergoing DNA synthesis. Similar to 5-bromo-2'-deoxyuridine (B1667946) (BrdU), incorporated IdU can be detected using specific antibodies for immunofluorescence microscopy and flow cytometry.[6][7][8] A significant advantage of IdU is its direct detectability in mass cytometry (CyTOF) due to the unique mass of the iodine atom (127 Da), eliminating the need for antibodies and harsh DNA denaturation steps.[9][10][11] This allows for the simultaneous analysis of cell cycle status with a large panel of other cellular markers.

The efficiency of IdU incorporation is dependent on its concentration and the duration of incubation. While higher concentrations and longer incubation times can increase the labeling intensity, they may also lead to cytotoxicity and artifacts in cell cycle analysis.[1] Therefore, it is crucial to optimize these parameters for each cell type and experimental setup.

Quantitative Data Summary

The following table summarizes typical experimental parameters for IdU incorporation and its effects, compiled from various studies.

| Parameter | Value | Cell Type/System | Application | Reference |

| Concentration for Labeling | 10 µM | U937 cells | Mass Cytometry | [9] |

| 10 µM | Glioblastoma cell lines | Radiosensitization | [1] | |

| 25 µM | Mouse embryonic stem cells | Nanopore Sequencing | [12] | |

| 1 mg/mL in drinking water | Mice (in vivo) | Immunofluorescence | [13] | |

| Incubation Time | 10-15 minutes | In vitro samples | Mass Cytometry | [1][11] |

| 48 hours | Glioblastoma cell lines | Radiosensitization | [1] | |

| 24 hours | Mouse embryonic stem cells | Nanopore Sequencing | [12] | |

| Detection Method | Anti-BrdU/IdU Antibody | Primary tissue, Cultured cells | Immunofluorescence | [6][13] |

| Direct Mass Detection (127I) | Cultured cells | Mass Cytometry (CyTOF) | [9][10] | |

| Liquid Chromatography-Mass Spectrometry | Eukaryotic cells, bacteria, mitochondria | Quantification of incorporation | [14] |

Experimental Protocols

Protocol 1: Incorporation of IdU into Cultured Cells for Proliferation Analysis

This protocol describes the labeling of cultured cells with IdU for subsequent detection by immunofluorescence or mass cytometry.

Materials:

-

5'-Deoxy-5'-iodouridine (IdU) stock solution (e.g., 10 mM in DMSO or water)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% donkey serum in PBS)

-

Primary antibody against IdU/BrdU

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.

-

IdU Labeling:

-

Prepare the IdU labeling medium by diluting the IdU stock solution into pre-warmed complete culture medium to the desired final concentration (typically 10-25 µM).

-

Remove the existing culture medium from the cells and replace it with the IdU labeling medium.

-

Incubate the cells for the desired duration (e.g., 15 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the cell type and experimental goals.[1]

-

-

Fixation:

-

Remove the IdU labeling medium and wash the cells twice with PBS.

-

Add fixation buffer and incubate for 15 minutes at room temperature.[15]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular antibody staining):

-

Add permeabilization buffer and incubate for 20 minutes at room temperature.[15]

-

Wash the cells twice with PBS.

-

-

Detection (Immunofluorescence):

-

Blocking: Add blocking buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-IdU/BrdU antibody in blocking buffer. Remove the blocking buffer from the cells and add the primary antibody solution. Incubate overnight at 4°C.[13]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Add the secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining and Mounting: Incubate with a nuclear counterstain like DAPI, wash, and mount the coverslips on microscope slides using an appropriate mounting medium.

-

Protocol 2: Mass Cytometry (CyTOF) Analysis of IdU Incorporation

This protocol outlines the procedure for labeling cells with IdU for cell cycle analysis using mass cytometry.

Materials:

-

IdU stock solution (1 mM)

-

Complete cell culture medium

-

PBS

-

Paraformaldehyde (PFA)

-

Cell Staining Media (CSM; e.g., PBS with 0.5% BSA and 0.02% sodium azide)

-

DMSO

-

Antibodies for other cellular markers conjugated to metal isotopes

Procedure:

-

Cell Preparation: Maintain cells in suspension in a humidified 37°C incubator.

-

IdU Labeling:

-

Cell Collection and Fixation:

-

Transfer the cell suspension to a conical tube and centrifuge at 400 x g for 10 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 200 µL of PBS.

-

Add 16% PFA to a final concentration of 1.5% and incubate for 10 minutes at room temperature.[1]

-

-

Washing and Storage:

-

Wash the cells with CSM.

-

Resuspend the cells in 500 µL of CSM with 10% DMSO for cryopreservation and store at -80°C.

-

-

Staining and Analysis:

-

Thaw the cells and proceed with staining for other intracellular or surface markers using metal-conjugated antibodies according to standard mass cytometry protocols.

-

Acquire data on a mass cytometer. The incorporated IdU will be detected by the mass of iodine (127I).

-

Visualizations

References

- 1. Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine (IdU) with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]

- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage [mdpi.com]

- 5. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunofluorescent detection of two thymidine analogues (CldU and IdU) in primary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Single-step procedure for labeling DNA strand breaks with fluorescein- or BODIPY-conjugated deoxynucleotides: detection of apoptosis and bromodeoxyuridine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Immunofluorescent Detection of Two Thymidine Analogues (CldU and IdU) in Primary Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid profiling of DNA replication dynamics using mass spectrometry–based analysis of nascent DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Application Notes: 5'-Deoxy-5'-iodouridine (IdU) for Tracking Cell Proliferation

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. pnas.org [pnas.org]

- 3. Cell cycle profiling by image and flow cytometry: The optimised protocol for the detection of replicational activity using 5-Bromo-2′-deoxyuridine, low concentration of hydrochloric acid and exonuclease III - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunofluorescent Detection of Two Thymidine Analogues (CldU and IdU) in Primary Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA synthesis - Wikipedia [en.wikipedia.org]

- 6. docs.abcam.com [docs.abcam.com]

- 7. Video: Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine IdU with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]

- 8. Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Use of the Pyrimidine Analog, 5-Iodo-2′-Deoxyuridine (IdU) with Cell Cycle Markers to Establish Cell Cycle Phases in a Mass Cytometry Platform [jove.com]

- 11. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. An in vitro study of ophthalmic antiviral agent toxicity on rabbit corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Iododeoxyuridine uptake in proliferating smooth muscle cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocols | Cell Signaling Technology [cellsignal.com]

- 16. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Effect of 5-[125I]iodo-2′-deoxyuridine uptake on the proliferation and pluripotency of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of 5-[(125)I]iodo-2'-deoxyuridine uptake on the proliferation and pluripotency of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

5'-Deoxy-5'-iodouridine (IdU) as a Radiosensitizer in Cancer Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Deoxy-5'-iodouridine (IdU), a thymidine (B127349) analog, holds significant promise as a radiosensitizing agent in cancer therapy. By incorporating into the DNA of proliferating tumor cells in place of thymidine, IdU sensitizes these cells to the cytotoxic effects of ionizing radiation. This document provides detailed application notes on the mechanism of action of IdU, summarizes key quantitative data from preclinical studies, and offers comprehensive protocols for essential experiments to evaluate its efficacy as a radiosensitizer.

Introduction

Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce lethal damage in tumor cells, primarily through the formation of DNA double-strand breaks (DSBs). However, the efficacy of radiotherapy can be limited by the intrinsic radioresistance of some tumors and the dose-limiting toxicity to surrounding healthy tissues. Radiosensitizers are chemical agents that increase the susceptibility of tumor cells to radiation, thereby enhancing the therapeutic ratio.

5'-Deoxy-5'-iodouridine (IdU, also known as Iododeoxyuridine or IUdR) is a halogenated pyrimidine (B1678525) that, upon incorporation into DNA, enhances the damaging effects of ionizing radiation.[1] The presence of the iodine atom, which has a larger atomic mass than the methyl group of thymidine, is thought to increase the probability of photoelectric absorption of X-rays, leading to an localized increase in energy deposition and the generation of DNA-damaging radicals. This enhanced DNA damage ultimately leads to increased tumor cell killing for a given dose of radiation.

Mechanism of Action

The radiosensitizing effect of IdU is primarily dependent on its incorporation into the DNA of actively dividing cells. The proposed mechanism involves the following steps:

-

Cellular Uptake and Phosphorylation: IdU is taken up by cells and intracellularly phosphorylated to its active triphosphate form, 5'-iodo-2'-deoxyuridine triphosphate (IdUTP), by cellular kinases.

-

DNA Incorporation: During DNA replication (S-phase of the cell cycle), DNA polymerases incorporate IdUTP into the newly synthesized DNA strands in place of thymidine triphosphate (dTTP).[2]

-

Enhanced Radiation-Induced Damage: When cells with IdU-substituted DNA are exposed to ionizing radiation, the presence of the iodine atom leads to an increased yield of DNA damage. This is attributed to:

-

Increased Photoelectric Absorption: The higher atomic number of iodine compared to the atoms in a methyl group increases the likelihood of photoelectric interactions with incident photons, resulting in the emission of Auger electrons that cause localized, dense damage to the DNA.[3]

-

Formation of Uracilyl Radicals: Radiation can induce the cleavage of the carbon-iodine bond, generating a highly reactive uracilyl radical that can abstract hydrogen atoms from the sugar-phosphate backbone, leading to strand breaks.

-

-

Induction of Cell Death: The increased and more complex DNA damage, particularly double-strand breaks, overwhelms the cellular DNA repair machinery, leading to cell cycle arrest, mitotic catastrophe, and ultimately, apoptotic or necrotic cell death.[4]

Signaling Pathways

The incorporation of IdU into DNA and subsequent irradiation triggers the DNA Damage Response (DDR), a complex network of signaling pathways that sense DNA damage, signal its presence, and promote either DNA repair or programmed cell death.

References

- 1. Iododeoxyuridine incorporation and radiosensitization in three human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Enhancement of IUdR Radiosensitization by Low-Energy Photons Results from Increased and Persistent DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Pathways in Response to Ionizing Radiation and Their Targetability for Tumor Radiosensitization | MDPI [mdpi.com]

Application Notes and Protocols for 5'-Deoxy-5'-iodouridine (IdU) Pulse-Chase Analysis

References

- 1. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 2. biorxiv.org [biorxiv.org]

- 3. ibidi.com [ibidi.com]

- 4. Analysis of protein turnover by quantitative SNAP-based pulse-chase imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantifying the dynamics of hematopoiesis by in vivo IdU pulse-chase, mass cytometry and mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying the Dynamics of Hematopoiesis by In Vivo IdU Pulse-Chase, Mass Cytometry, and Mathematical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

Application Notes and Protocols for the Detection of 5'-Deoxy-5'-iodouridine in DNA by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Deoxy-5'-iodouridine (5-IdU) is a modified nucleoside that can be incorporated into DNA and serves as a valuable tool in various biomedical research areas, including the study of DNA replication, DNA damage and repair, and as a sensitizing agent in radiotherapy. Accurate and sensitive detection of 5-IdU in DNA is crucial for these applications. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a robust and reliable method for the quantification of 5-IdU in DNA samples.

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of 5-IdU in DNA from cultured cells. The methodology covers DNA extraction, enzymatic hydrolysis of DNA into its constituent deoxynucleosides, and subsequent analysis by reversed-phase HPLC.

Principle

The method is based on the enzymatic digestion of DNA containing 5-IdU into individual 2'-deoxynucleosides. This mixture of deoxynucleosides, including 2'-deoxycytidine (B1670253) (dC), 2'-deoxyguanosine (B1662781) (dG), 2'-deoxyadenosine (B1664071) (dA), thymidine (B127349) (T), and 5'-Deoxy-5'-iodouridine (5-IdU), is then separated by reversed-phase HPLC. The separation is typically achieved on a C18 column using a gradient of an aqueous buffer and an organic solvent. The eluted deoxynucleosides are detected by their UV absorbance, and the amount of 5-IdU is quantified by comparing its peak area to a standard curve of known concentrations.

Experimental Workflow

The overall experimental workflow for the detection of 5-IdU in DNA is depicted below.

Protocols

Protocol 1: Genomic DNA Extraction from Cultured Mammalian Cells

This protocol describes the extraction of genomic DNA from cultured mammalian cells that have been treated with a compound to incorporate 5-IdU.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (e.g., Monarch gDNA Wash Buffer)

-

Proteinase K (20 mg/mL)

-

RNase A (10 mg/mL)

-

Ethanol (B145695) (95-100%), ice-cold

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Microcentrifuge tubes

-

Genomic DNA purification kit (e.g., NEB Monarch® Genomic DNA Purification Kit)

Procedure:

-

Cell Harvesting: Harvest cultured cells (typically 1-5 x 10^6 cells) by centrifugation at 500 x g for 5 minutes at 4°C.

-

Cell Washing: Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again and discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in 200 µL of cell lysis buffer. Add 5 µL of Proteinase K and 2 µL of RNase A. Mix thoroughly by vortexing.

-

Incubation: Incubate the lysate at 56°C for 1-3 hours with occasional vortexing to ensure complete lysis and protein digestion.

-

DNA Precipitation: Add 200 µL of 95-100% ethanol to the lysate and mix well by inverting the tube several times. A stringy white precipitate of DNA should become visible.

-

DNA Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

-

DNA Washing: Carefully discard the supernatant without disturbing the DNA pellet. Wash the pellet with 500 µL of 70% ethanol. Centrifuge at 12,000 x g for 5 minutes.

-

Drying and Resuspension: Discard the supernatant and air-dry the pellet for 10-15 minutes to remove any residual ethanol. Resuspend the DNA pellet in 50-100 µL of TE buffer.

-

Quantification: Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.

Protocol 2: Enzymatic Hydrolysis of DNA to Deoxynucleosides

This protocol describes the complete enzymatic digestion of genomic DNA to its constituent deoxynucleosides for HPLC analysis.

Materials:

-

Purified genomic DNA (from Protocol 1)

-

Nuclease P1 (from Penicillium citrinum)

-

Alkaline Phosphatase (Calf Intestinal)

-

50 mM Sodium Acetate buffer (pH 5.3)

-

1 M Tris-HCl (pH 8.0)

-

Microcentrifuge tubes

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

Genomic DNA: 10-20 µg

-

50 mM Sodium Acetate (pH 5.3): to a final volume of 45 µL

-

Nuclease P1: 10 Units

-

-

First Digestion: Incubate the reaction mixture at 37°C for 2 hours. This step denatures the DNA and allows nuclease P1 to digest it into 3'-mononucleotides.

-

pH Adjustment: Add 5 µL of 1 M Tris-HCl (pH 8.0) to the reaction mixture to adjust the pH for the next enzymatic step.

-

Second Digestion: Add 10 Units of Calf Intestinal Alkaline Phosphatase to the mixture.

-

Final Incubation: Incubate at 37°C for an additional 2 hours. This step dephosphorylates the mononucleotides to yield deoxynucleosides.

-

Enzyme Inactivation: Stop the reaction by heating the mixture at 95°C for 10 minutes.

-

Sample Preparation for HPLC: Centrifuge the digested sample at 12,000 x g for 5 minutes to pellet any denatured proteins. Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: HPLC Analysis of Deoxynucleosides

This protocol outlines the reversed-phase HPLC method for the separation and quantification of 5-IdU and the four standard deoxynucleosides.

Instrumentation and Columns:

-

An HPLC system equipped with a gradient pump, autosampler, and a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Deoxynucleoside standards: 2'-deoxycytidine (dC), 2'-deoxyguanosine (dG), 2'-deoxyadenosine (dA), thymidine (T), and 5'-Deoxy-5'-iodouridine (5-IdU).

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 270 nm (for simultaneous detection of all nucleosides) and 290 nm (for higher sensitivity for 5-IdU).

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 98 | 2 |

| 5.0 | 98 | 2 |

| 20.0 | 80 | 20 |

| 25.0 | 5 | 95 |

| 30.0 | 5 | 95 |

| 31.0 | 98 | 2 |

| 35.0 | 98 | 2 |

Quantification:

-

Prepare a series of standard solutions containing known concentrations of dC, dG, dA, T, and 5-IdU.

-

Inject the standards into the HPLC system to generate a calibration curve for each deoxynucleoside by plotting peak area against concentration.

-

Inject the hydrolyzed DNA sample.

-

Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

-

Calculate the concentration of each deoxynucleoside in the sample using the corresponding calibration curve.

-

The amount of 5-IdU incorporation can be expressed as a percentage of total thymidine or as an absolute amount per µg of DNA.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured manner for easy comparison.

Table 1: Chromatographic Parameters and Performance Data

| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (µg/mL) | R² |

| 2'-deoxycytidine (dC) | ~4.5 | 5 | 15 | 0.1 - 50 | >0.999 |

| 2'-deoxyguanosine (dG) | ~7.8 | 5 | 15 | 0.1 - 50 | >0.999 |

| Thymidine (T) | ~10.2 | 5 | 15 | 0.1 - 50 | >0.999 |

| 2'-deoxyadenosine (dA) | ~12.5 | 5 | 15 | 0.1 - 50 | >0.999 |

| 5'-Deoxy-5'-iodouridine (5-IdU) | ~14.8 | 10 | 30 | 0.1 - 50 | >0.998 |

Note: The values presented in this table are illustrative and may vary depending on the specific HPLC system, column, and experimental conditions.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the analytical procedure from sample to result.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Poor peak resolution | Inappropriate mobile phase gradient | Optimize the gradient profile (e.g., slower gradient). |

| Column degradation | Replace the HPLC column. | |

| No peaks detected | Incomplete DNA hydrolysis | Check enzyme activity and optimize digestion conditions (time, temperature). |

| DNA degradation | Ensure proper sample handling and storage. | |

| Detector malfunction | Check detector lamp and settings. | |

| Variable retention times | Fluctuation in column temperature | Use a column oven to maintain a constant temperature. |

| Inconsistent mobile phase composition | Prepare fresh mobile phase and ensure proper mixing. | |

| High background noise | Contaminated mobile phase or column | Use HPLC-grade solvents and filter mobile phases. Flush the column. |

Conclusion